molecular formula C11H17N3O B1469721 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239851-15-0

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B1469721
CAS RN: 1239851-15-0
M. Wt: 207.27 g/mol
InChI Key: UMIHXIWIKFHJRW-UHFFFAOYSA-N
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Description

“4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a chemical compound with the molecular formula C11H17N3O . It belongs to the class of compounds known as 1,2,4-oxadiazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 195.26 g/mol . Other properties such as boiling point, vapor pressure, and enthalpy of vaporization can be determined experimentally .

Scientific Research Applications

Antimicrobial Activity

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives have been synthesized and found to exhibit strong antimicrobial activity. A structure-activity study showed these compounds to be effective against both bacteria and fungi (Krolenko et al., 2016). Similarly, another study synthesizing similar derivatives also demonstrated significant antimicrobial properties (Vankadari et al., 2013).

Tuberculostatic Activity

Compounds with the this compound structure have shown tuberculostatic activity. This was demonstrated in a study where the minimum inhibiting concentrations (MIC) were within the range of 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).

Anticancer Properties

Some derivatives of this compound have been evaluated for their potential as anticancer agents. A study synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids found them to exhibit promising anticancer properties (Rehman et al., 2018).

Antiproliferative Effects

A distinct class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides acting as tubulin inhibitors exhibited antiproliferative effects. This was confirmed through biochemical assays with pure tubulin and increased numbers of mitotic cells following treatment of a leukemia cell line (Krasavin et al., 2014).

Treatment of Alzheimer’s Disease

New N-substituted derivatives of this compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, showing their validity as potential new drug candidates (Rehman et al., 2018).

Future Directions

The future directions for the research and development of “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and other 1,2,4-oxadiazole derivatives could involve exploring their potential applications in various fields, such as pharmaceuticals and drug discovery . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .

Mechanism of Action

properties

IUPAC Name

3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIHXIWIKFHJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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